molecular formula C26H22N2O6 B3739826 Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate

Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate

Cat. No.: B3739826
M. Wt: 458.5 g/mol
InChI Key: MNCODNKGVQBHJG-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

The synthesis of Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the reaction of 4-(acetyloxy)benzaldehyde with phenylformamide under specific conditions to form an intermediate.

    Coupling reaction: The intermediate is then subjected to a coupling reaction with methyl 4-aminobenzoate in the presence of a suitable catalyst.

    Final esterification: The final step involves esterification to form the desired compound.

Industrial production methods may vary, but they generally follow similar steps with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

methyl 4-[[(E)-3-(4-acetyloxyphenyl)-2-benzamidoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-17(29)34-22-14-8-18(9-15-22)16-23(28-24(30)19-6-4-3-5-7-19)25(31)27-21-12-10-20(11-13-21)26(32)33-2/h3-16H,1-2H3,(H,27,31)(H,28,30)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCODNKGVQBHJG-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)OC)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.